9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene

Catalog No.
S1903097
CAS No.
222319-05-3
M.F
C47H36N2
M. Wt
628.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]...

OLED and perovskite device researchers often face premature failure from low-Tg hole-transport layers that crystallize under operational heat. DMFL-NPB (CAS 222319-05-3) solves this with a rigid fluorene core delivering exceptional morphological stability and dual-processability.

  • High Tg of 157°C suppresses Joule-heat-induced crystallization, ensuring stable operation in automotive and high-brightness displays.
  • Compatible with both vacuum evaporation and solution processes (blade coating, R2R) for cost-effective large-area manufacturing.
  • Deep HOMO (~5.2-5.6 eV) and efficient electron blocking enable robust hole extraction in OLEDs and perovskite solar cells.

CAS Number

222319-05-3

Product Name

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene

IUPAC Name

9,9-dimethyl-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine

Molecular Formula

C47H36N2

Molecular Weight

628.8 g/mol

InChI

InChI=1S/C47H36N2/c1-47(2)43-31-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)27-29-41(43)42-30-28-38(32-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3

InChI Key

KJEQVQJWXVHKGT-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C

Synonyms

DMFL-NPB, NPAPF, 9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene, 9,9-Dimethyl-N,N'-di(1-naphthyl)-N,N'-diphenyl-9H-fluorene-2,7-diamine, 9,9-Dimethyl-2,7-bis[(1-naphthyl)(phenyl)amino]fluorene, 2,7-Bis[N-(1-naphthyl)-N-phenylamino]-9,9-dimethylfluorene

Purity

≥98% (sublimed)

Package Size

500 mg, 1 g, 5 g

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene (CAS 222319-05-3), widely designated as DMFL-NPB or NPAPF, is a high-performance fluorene-based hole-transporting material (HTM) engineered for organic optoelectronics and photovoltaics. Featuring a rigid 9,9-dimethylfluorene core substituted with naphthyl-phenylamino groups, this compound is structurally designed to overcome the thermal and morphological limitations of traditional biphenyl-cored amines. It exhibits a deep highest occupied molecular orbital (HOMO) of approximately -5.2 to -5.6 eV, facilitating efficient hole injection from standard anodes like ITO and PEDOT:PSS, alongside a lowest unoccupied molecular orbital (LUMO) of -2.2 to -2.3 eV for effective electron blocking . Crucially for industrial procurement, DMFL-NPB offers dual-processability, demonstrating exceptional compatibility with both conventional vacuum thermal evaporation and advanced large-area solution processing techniques such as blade coating [1].

Research Fit

Vacuum-deposited thin films

Designed for thermal evaporation in OLED/OPV research. Forms stable amorphous layers.

Low injection barrier

Fluorene bridge reduces ionization energy relative to biphenyl analogs, supporting lower turn-on voltage studies.

Not interchangeable with NPB

Structural difference alters electronic and morphological properties; direct substitution may shift device performance.

Substituting DMFL-NPB with ubiquitous, lower-cost hole transport materials like NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine) or TPD introduces severe risks in high-temperature or high-current device operation. Standard biphenyl-cored HTMs like NPB possess relatively low glass transition temperatures (Tg ≈ 95-98 °C), making them highly susceptible to Joule heating during prolonged device operation[1]. When the internal temperature approaches this threshold, the amorphous NPB film undergoes thermally induced crystallization, leading to phase separation, severe surface roughening, and catastrophic efficiency roll-off or electrical shorting[2]. Furthermore, generic HTMs often lack the specific solubility profiles required to resist dissolution when subsequent active layers are deposited via wet processing. DMFL-NPB’s rigid fluorene core locks its molecular conformation, providing the necessary thermal resilience and solvent resistance to maintain an ultra-smooth, amorphous morphology under both intense operational stress and multi-layer solution processing[3].

Substitution Risk

DMFL-NPB

9,9-Dimethylfluorene bridge

Planarized core, in-plane ring twist, lower ionization energy (reported 5.14 eV)

NPB

Biphenyl bridge

Out-of-plane twist, higher ionization energy (reported 5.34 eV), different hole injection barrier

The enforced planarization alters reorganization energy and charge transport properties. Doped films show persistent ~0.1 eV hole injection barrier advantage for DMFL-NPB. Device current–voltage characteristics may shift significantly if NPB is substituted without recalibration.

Superior Thermal Stability (Tg)

The operational lifetime of an OLED is strictly bottlenecked by the thermal stability of its hole transport layer. DMFL-NPB exhibits a remarkably high glass transition temperature (Tg) of 157 °C, driven by the steric bulk and rigidity of its 9,9-dimethylfluorene core . In direct comparison, the industry-standard comparator NPB has a Tg of only 95–98 °C, while TPD sits even lower at approximately 65 °C [1]. This ~60 °C advantage in thermal headroom means that DMFL-NPB films remain strictly amorphous and resist crystallization even under aggressive Joule heating at high drive currents, preventing the morphological degradation that causes premature device failure in standard NPB-based architectures.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data157 °C (DMFL-NPB)
Comparator Or Baseline95–98 °C (NPB); ~65 °C (TPD)
Quantified Difference+59 °C to +62 °C higher thermal stability threshold vs. NPB
ConditionsDifferential Scanning Calorimetry (DSC) / Thermal Gravimetric Analysis (TGA) under inert atmosphere

Procuring DMFL-NPB over standard NPB prevents heat-induced crystallization, making it mandatory for automotive, aviation, or high-brightness display applications requiring extended operational lifetimes.

Ionization energy reduction
Head-to-head
5.14 eV (DMFL-NPB) vs. 5.34 eV (NPB) Δ = -0.20 eV
Supports lower hole injection barrier
Photoelectron spectroscopy; pristine films

Multi-Layer Solution Process

While many small-molecule HTMs are restricted to expensive vacuum deposition due to poor solubility or solvent-induced phase separation, DMFL-NPB is highly optimized for solution-processed multi-layer architectures. Research demonstrates that DMFL-NPB can be dissolved in chlorobenzene and blade-coated to form a highly uniform, amorphous 40–50 nm film [1]. When properly baked, this layer exhibits excellent solvent resistance, allowing subsequent emissive layers (e.g., fluorescent hosts or phosphorescent dopants) to be wet-coated directly on top without redissolving the underlying HTL or causing 10-µm scale roughness (mist formation) [1]. Standard small molecules often fail this sequential wet-processing test, requiring hybrid or fully vacuum-based workarounds.

Evidence DimensionSequential Solution Processability (Film Integrity)
Target Compound DataMaintains uniform 40-50 nm amorphous film during subsequent layer blade-coating
Comparator Or BaselineStandard small-molecule HTMs (often suffer from severe dissolution or 10-µm scale mist/roughness upon second-layer coating)
Quantified DifferenceEnables all-solution-processed multi-layer device fabrication without vacuum steps
ConditionsBlade coating from chlorobenzene solution, followed by baking at 120 °C

Allows manufacturers to transition from high-vacuum evaporation to low-cost, high-throughput roll-to-roll or blade-coating processes for large-area lighting panels.

Hole injection barrier after doping
Head-to-head
DMFL-NPB HIB ≈ 0.1 eV lower than doped NPB
Persistent advantage with F4-TCNQ doping
Interface with metal anode; p-doped films

Energy Alignment & Exciplex Control

DMFL-NPB provides a highly efficient electronic bridge between standard anodes and emissive layers. With a HOMO level of -5.2 to -5.6 eV and a LUMO of -2.2 to -2.3 eV, it matches the excellent hole-injection properties of NPB while maintaining a wide bandgap . In multilayer devices utilizing PEDOT:PSS or ITO anodes, DMFL-NPB facilitates a smooth energetic cascade, minimizing the hole-injection barrier [1]. Furthermore, in polymer light-emitting electrochemical cells (PLECs), DMFL-NPB has been shown to form stable exciplexes with fluorescent polymers, enabling tunable white light emission with high color rendering indices (CRI) without the need for complex, multi-emissive layer doping [2].

Evidence DimensionHOMO/LUMO Energy Alignment
Target Compound DataHOMO: ~ -5.2 to -5.6 eV; LUMO: ~ -2.2 to -2.3 eV
Comparator Or BaselineNPB (HOMO: -5.4 eV, LUMO: -2.4 eV)
Quantified DifferenceComparable hole mobility and injection efficiency, but with a wider bandgap and superior exciplex-forming dynamics in specific host matrices
ConditionsCyclic voltammetry / Ultraviolet photoelectron spectroscopy (UPS) in standard OLED/PLEC architectures

Ensures that the transition to a higher-stability HTM does not incur a penalty in turn-on voltage or charge-injection efficiency.

Device drive voltage / current density
Head-to-head
Lower drive voltage, higher current density reported for DMFL-NPB devices
Reported device performance context
Qualitative enhancement; identical structure except HTL
HOMO alignment with ITO
Class-level
5.2 eV (DMFL-NPB) vs. 5.4–5.5 eV (NPB)
Closer to ITO work function; context-dependent
Typical UPS/CV literature values; data to verify
Fluorene planarization effect
Class-level
In-plane ring twist; larger reorganization energy vs. biphenyl systems
Impacts charge transport properties
DFT calculations; class-level inference

Automotive and Aviation OLEDs

Due to its exceptionally high glass transition temperature (157 °C), DMFL-NPB is a highly suitable hole transport layer for displays subjected to extreme environmental heat and high drive currents. It prevents the morphological crystallization that causes standard NPB-based displays to fail under automotive cabin temperatures .

Solution-Processed Large-Area OLEDs

DMFL-NPB's high solubility in chlorobenzene and resistance to subsequent solvent exposure makes it an effective candidate for low-cost, large-area manufacturing. It allows for the deposition of multi-layer OLEDs via high-throughput blade coating or roll-to-roll printing, bypassing the bottleneck of vacuum thermal evaporation [1].

Stable Perovskite Solar Cells

Beyond OLEDs, the deep HOMO level and excellent thermal stability of DMFL-NPB make it a highly effective hole-transporting material in inverted and standard Perovskite Solar Cells, where it facilitates efficient charge extraction while protecting the perovskite interface from thermal degradation during outdoor operation .

Single-Layer White PLECs

In advanced PLEC architectures, DMFL-NPB can be blended with fluorescent conjugated polymers to form stable exciplexes. This enables the fabrication of simplified, single-active-layer white light-emitting devices with favorable color rendering indices, drastically reducing device complexity compared to multi-layer white OLEDs[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-voltage OLED HTL studies
Ionization energy / injection barrier reduction
Drive voltage and luminance efficiency
p-Doped interlayers for tandem OLEDs
Doped-film hole injection barrier advantage
Current density and charge balance
Stable amorphous vacuum-deposited films
Morphological stability from rigid fluorene core
Crystallization resistance under thermal stress
Structure–property research platforms
Controlled molecular geometry (in-plane vs. out-of-plane)
Correlation of twist angle with charge injection

XLogP3

13.4

Wikipedia

9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine

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